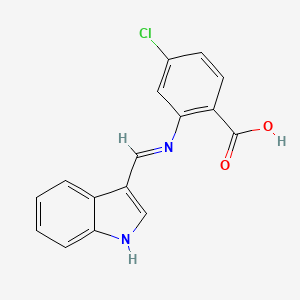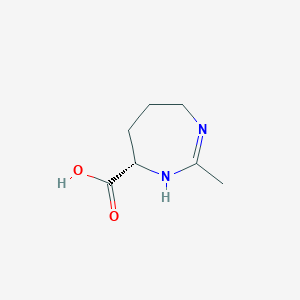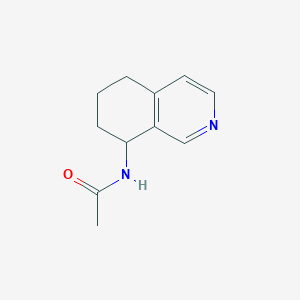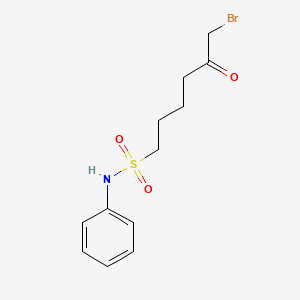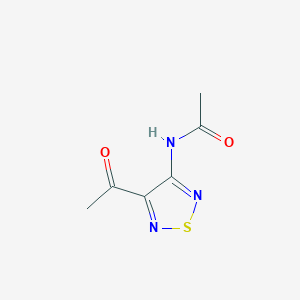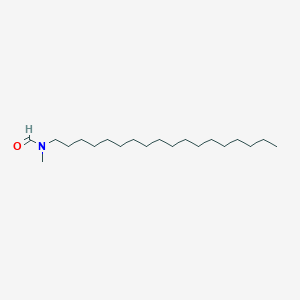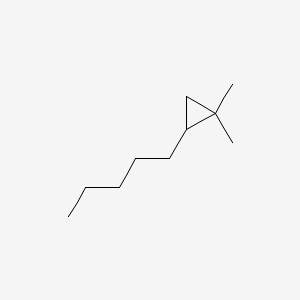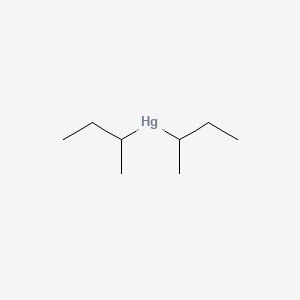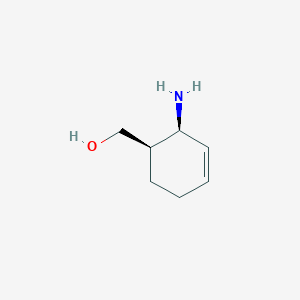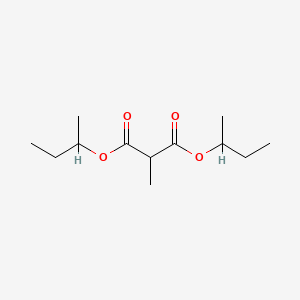![molecular formula C24H26N2O3 B13811431 Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the indoloquinazoline family, which is characterized by a fused ring system combining indole and quinazoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- typically involves the oxidation of isatin and its substituted analogs. One common method includes the use of potassium permanganate in anhydrous acetonitrile, which results in the formation of the desired indoloquinazoline derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxy and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinazoline derivatives, which can be further modified for specific applications.
Applications De Recherche Scientifique
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimalarial properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, its antimalarial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the methoxy and octyl groups.
Tryptanthrin: A related compound with similar structural features and biological activities.
Uniqueness
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- stands out due to the presence of methoxy and octyl groups, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Conclusion
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H26N2O3 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-methoxy-8-octylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h9,11-15H,3-8,10H2,1-2H3 |
Clé InChI |
CNOHLRWBUUCENW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


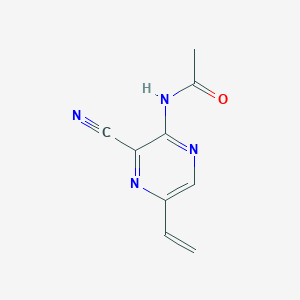
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
